molecular formula C23H23FN2O4 B2468440 2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879479-56-8

2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2468440
CAS No.: 879479-56-8
M. Wt: 410.445
InChI Key: ADOXXQRJSCSICC-UHFFFAOYSA-N
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Description

2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C23H23FN2O4 and its molecular weight is 410.445. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole class of compounds, which have garnered attention for their potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its biological effects.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A dimethylamino group that may enhance its lipophilicity and ability to cross cellular membranes.
  • A fluorophenyl moiety that can influence its binding affinity to biological targets.
  • A methoxy group, which may play a role in modulating its biological activity.

Antitumor Activity

Research indicates that derivatives of the chromeno-pyrrole structure exhibit significant antitumor properties. For instance:

  • Mechanism : These compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways involving Bcl-2 family proteins .
  • Case Study : In vitro studies demonstrated that certain derivatives effectively reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 20 µM depending on the specific cell line and derivative used .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent:

  • Mechanism : It is believed to disrupt bacterial cell membranes or inhibit critical metabolic pathways.
  • Research Findings : Studies have reported activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) typically below 50 µg/mL for effective derivatives .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Due to its lipophilic nature, it is expected to have good oral bioavailability.
  • Metabolism : Initial studies suggest that cytochrome P450 enzymes may play a significant role in its metabolism, leading to various metabolites that could also possess biological activity .
  • Excretion : Predominantly renal excretion has been observed in preliminary animal studies.

Data Tables

Biological ActivityMechanism of ActionReference
AntitumorInduces apoptosis via Bcl-2 modulation
AntimicrobialDisrupts cell membranes
PharmacokineticsMetabolized by cytochrome P450

Case Studies

  • Antitumor Efficacy in Breast Cancer :
    • A study investigated the effect of the compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability with an IC50 of approximately 15 µM after 48 hours of treatment. Mechanistic studies indicated activation of caspase pathways leading to apoptosis .
  • Antimicrobial Activity Against Staphylococcus aureus :
    • The compound was tested against S. aureus strains, including methicillin-resistant strains (MRSA). The MIC was determined to be 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .

Properties

IUPAC Name

2-[3-(dimethylamino)propyl]-1-(2-fluorophenyl)-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4/c1-25(2)11-6-12-26-20(15-7-4-5-8-17(15)24)19-21(27)16-10-9-14(29-3)13-18(16)30-22(19)23(26)28/h4-5,7-10,13,20H,6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOXXQRJSCSICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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